molecular formula C14H22 B12607911 12-Methyltrideca-2,10-diyne CAS No. 646057-33-2

12-Methyltrideca-2,10-diyne

Cat. No.: B12607911
CAS No.: 646057-33-2
M. Wt: 190.32 g/mol
InChI Key: KODRQYXRCAABTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Methyltrideca-2,10-diyne: is an organic compound with the molecular formula C14H22 It is characterized by the presence of two triple bonds (diynes) and a methyl group attached to a tridecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Methyltrideca-2,10-diyne typically involves alkyne metathesis reactions. One common method is the molybdenum-catalyzed alkyne metathesis, which allows for the formation of conjugated diynes and triynes. The reaction conditions often require the use of sterically-hindered diynes to achieve high selectivity and prevent the formation of unwanted byproducts .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale alkyne metathesis reactions using well-defined catalysts. The process may also include purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 12-Methyltrideca-2,10-diyne can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: 12-Methyltrideca-2,10-diyne is used in the synthesis of conjugated microporous polymers (CMPs) for energy storage applications. These polymers exhibit high thermal stability and specific surface areas, making them suitable for use as electrode materials in supercapacitors .

Biology and Medicine: The unique structure of diynes allows them to interact with biological molecules in ways that can inhibit the growth of harmful cells .

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable conjugated systems makes it valuable for the development of new materials with unique electronic and mechanical properties .

Mechanism of Action

The mechanism of action of 12-Methyltrideca-2,10-diyne involves its ability to participate in various chemical reactions due to the presence of triple bonds. These reactions can lead to the formation of reactive intermediates that interact with molecular targets. For example, in biological systems, the compound may inhibit the function of enzymes or disrupt cellular processes by forming covalent bonds with key biomolecules .

Comparison with Similar Compounds

Uniqueness: 12-Methyltrideca-2,10-diyne is unique due to its specific molecular structure, which includes a methyl group and a tridecane chain. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

646057-33-2

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

12-methyltrideca-2,10-diyne

InChI

InChI=1S/C14H22/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h14H,6-11H2,1-3H3

InChI Key

KODRQYXRCAABTO-UHFFFAOYSA-N

Canonical SMILES

CC#CCCCCCCC#CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.